An In-depth Technical Guide to 5-Fluoropyridine-3-boronic acid: Chemical Properties and Applications
An In-depth Technical Guide to 5-Fluoropyridine-3-boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropyridine-3-boronic acid is a fluorinated heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid moiety on a pyridine ring, impart valuable chemical properties that make it a crucial building block in the development of novel pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 5-Fluoropyridine-3-boronic acid, with a focus on its role in drug discovery and development.
Core Chemical Properties
5-Fluoropyridine-3-boronic acid is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅BFNO₂ | [1][2][3] |
| Molecular Weight | 140.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 236 °C (decomposes) | |
| Boiling Point | 292.9 ± 50.0 °C (Predicted) | [1] |
| pKa | 5.85 ± 0.10 (Predicted) | [1] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Hot Methanol | Soluble | [1][3] |
| Ethanol | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 5-Fluoropyridine-3-boronic acid. It is stable under recommended storage conditions but should be stored away from strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere.
Synthesis and Reactivity
The primary route for the synthesis of 5-Fluoropyridine-3-boronic acid involves the reaction of a corresponding halo-pyridine precursor with an organolithium reagent followed by quenching with a borate ester.
Experimental Protocol: Synthesis of 5-Fluoropyridine-3-boronic acid
This protocol describes a general procedure for the synthesis of 5-Fluoropyridine-3-boronic acid from 5-bromo-3-fluoropyridine.
Materials:
-
5-bromo-3-fluoropyridine
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
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Aqueous Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl acetate
-
Hexanes
Procedure:
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A solution of 5-bromo-3-fluoropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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n-Butyllithium (1.1 equivalents) is added dropwise to the solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes at this temperature.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous HCl.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 5-Fluoropyridine-3-boronic acid as a solid.
Key Applications in Organic Synthesis
The most prominent application of 5-Fluoropyridine-3-boronic acid is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[1]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as 5-Fluoropyridine-3-boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The fluorine substituent on the pyridine ring can influence the electronic properties of the boronic acid, affecting its reactivity and the properties of the final product.[1]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for the microwave-assisted Suzuki-Miyaura coupling of 5-Fluoropyridine-3-boronic acid with an aryl halide.
Materials:
-
5-Fluoropyridine-3-boronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a 10 mL microwave vial equipped with a stir bar, combine 5-Fluoropyridine-3-boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of a fluorinated pyridine moiety into drug candidates can significantly impact their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. 5-Fluoropyridine-3-boronic acid serves as a key intermediate in the synthesis of a variety of biologically active compounds, including inhibitors of protein kinases, which are critical targets in oncology.[1][5]
Inhibition of Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[5] Small molecule inhibitors of Aurora kinases have been developed, and the synthesis of some of these inhibitors utilizes 5-Fluoropyridine-3-boronic acid to introduce the 5-fluoropyridin-3-yl moiety, which can contribute to the inhibitor's binding affinity and overall efficacy.
